
Bis(2-bromoethyl) ether
Overview
Description
Bis(2-bromoethyl) ether (C₄H₈Br₂O, CAS 5414-19-7) is a brominated ether compound characterized by two bromoethyl groups linked by an oxygen atom. It is a colorless to pale yellow liquid with a molecular weight of 231.915 g/mol and a boiling point of 85°C . The compound is highly reactive due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds, crown ethers, and pharmaceuticals . It is incompatible with strong oxidizing/reducing agents and decomposes under fire conditions to release toxic fumes . Acute toxicity includes fatal risks upon ingestion, skin contact, or inhalation (H300, H310, H330 GHS codes) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-bromoethyl) ether can be synthesized by reacting dioxane with anhydrous, bromine-free hydrogen bromide . The reaction typically involves the use of a solvent and a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-bromoethyl) ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethers, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
Bis(2-bromoethyl) ether serves as a versatile building block in organic synthesis. Its two reactive bromoethyl groups allow it to participate in multiple chemical reactions, making it valuable for constructing complex molecular architectures.
- Synthesis of Heterocycles : This compound is frequently utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can react with various nucleophiles to form diverse heterocyclic structures.
- Crown Ethers : It is also employed in synthesizing crown ethers, which are cyclic compounds capable of selectively binding cations. The unique reactivity of the bromoethyl groups enhances the formation of these macrocyclic compounds.
Table 1: Reactions Involving this compound
Reaction Type | Example Compound | Reaction Outcome |
---|---|---|
Nucleophilic Substitution | 1,8-Dihydroxyanthraquinone | Formation of bent anthraquinone-based coronand |
Cyclization | NVP-2 | Key intermediate for cyclin-dependent kinase 9 inhibitor synthesis |
Medicinal Chemistry
Pharmaceutical Intermediates
In medicinal chemistry, this compound is crucial for synthesizing pharmaceutical intermediates. Its application extends to the development of various therapeutic agents.
- Example Case Study : The synthesis of NVP-2, a selective inhibitor of cyclin-dependent kinase 9 (CDK9), showcases its utility. The compound was used to construct a key intermediate through a series of reactions including cyclization and nucleophilic substitution .
- Potential in Antimalarial Treatments : Recent studies suggest that this compound may have applications in developing treatments for malaria, highlighting its relevance in addressing global health challenges .
Industrial Applications
Production of Specialized Polymers and Resins
Beyond its roles in organic synthesis and medicinal chemistry, this compound is employed in the production of various industrial chemicals and materials.
- Polymer Synthesis : It is utilized in synthesizing specialized polymers and resins that possess unique properties suitable for specific applications in industries such as coatings, adhesives, and sealants.
- Chemical Manufacturing : The compound's ability to act as a linker in complex chemical reactions makes it valuable for producing a range of industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-bromoethyl) ether involves its reactivity with various molecular targets. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(2-chloroethyl) Ether (C₄H₈Cl₂O, CAS 111-44-4)
- Structural Similarity : Replaces bromine with chlorine atoms.
- Reactivity : Less reactive than bromoethyl derivatives due to weaker C–Cl bond strength. However, it is still used in alkylation reactions and surfactant synthesis .
- NIST reports its Henry’s Law constants and chromatographic data, suggesting environmental persistence .
Bis(2-iodoethyl) Ether (C₄H₈I₂O, CAS 34270-90-1)
- Structural Similarity : Substitutes bromine with iodine.
- Physical Properties : Higher molecular weight (333.92 g/mol) and lower reactivity in SN2 reactions compared to bromo and chloro analogs due to iodine’s larger atomic radius.
- Applications : Rarely mentioned in the evidence but inferred to serve specialized roles in organic synthesis .
Bis(2-methoxyethyl) Ether (C₆H₁₄O₃, CAS Not Provided)
- Structural Similarity : Replaces bromine with methoxy (-OCH₃) groups.
- Physical Properties : Lower density (1.86 g/cm³ for bromo vs. ~1.02 g/cm³ for methoxy) and higher solubility in polar solvents due to ether oxygen atoms.
- Reactivity: Non-toxic and non-hazardous under standard conditions, often used as a solvent or phase-transfer catalyst .
Comparative Data Table
Key Research Findings
- Synthetic Utility : this compound is critical in synthesizing gemini surfactants (e.g., g1, g2, g3) when reacted with amines or alcohols . It also facilitates the preparation of tricationic porphyrins for photobiological applications .
- Safety Profile : Its high toxicity necessitates strict handling protocols, contrasting with safer analogs like bis(2-methoxyethyl) ether .
- Reactivity Trends : Bromoethyl derivatives outperform chloroethyl analogs in reactions requiring nucleophilic substitution, as seen in the synthesis of 3-(2-bromoethyl)benzofurans .
Limitations and Data Gaps
- Toxicity data for bis(2-chloroethyl) ether are incomplete in the provided evidence.
- Environmental persistence and degradation pathways for these compounds require further study.
Biological Activity
Bis(2-bromoethyl) ether (CAS Number: 5414-19-7) is an organobromine compound characterized by its use as a pharmaceutical intermediate and in the synthesis of various chemical compounds, including heterocycles and crown ethers. Its structural formula is , and it has notable biological activities that warrant detailed examination.
- Molecular Weight : 231.914 g/mol
- Density : 1.8 g/cm³
- Boiling Point : 216.3 °C
- Flash Point : 85.0 °C
- Solubility : Poorly miscible with water
This compound acts primarily through its role as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells. The compound's ability to link two different ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein—enables this selective degradation, making it a valuable tool in drug development .
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study demonstrated that its application led to significant cell death in cancerous cell lines, suggesting potential as an anticancer agent. The cytotoxic mechanism is likely associated with its ability to form reactive intermediates that can damage cellular components, leading to apoptosis .
Genotoxicity
Genotoxic effects have also been observed with this compound, particularly in mammalian cells. Studies have reported DNA damage and chromosomal aberrations upon exposure, raising concerns about its safety profile and potential carcinogenicity .
Developmental Toxicity
In developmental studies using zebrafish models, this compound was found to induce teratogenic effects, impacting embryonic development. This highlights the compound's potential risks during gestation and underscores the necessity for caution in its application .
Case Study 1: Anticancer Properties
A recent study explored the efficacy of this compound in treating breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic use. The study concluded that further investigation into its mechanisms could lead to novel cancer therapies .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Significant reduction in viability |
HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
Case Study 2: Genotoxic Effects
In a genotoxicity assessment involving human lymphocytes, this compound was shown to cause significant DNA strand breaks. The study utilized the comet assay to quantify DNA damage, revealing a substantial increase in tail moment indicative of genotoxic stress .
Exposure Time (h) | Tail Moment (µm) | Significance |
---|---|---|
0 | 5.0 | Baseline |
24 | 15.3 | p < 0.01 |
48 | 22.7 | p < 0.001 |
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling Bis(2-bromoethyl) ether in laboratory settings?
this compound is classified as a flammable liquid (Category 4), skin irritant (Category 2), severe eye irritant (Category 1), and respiratory irritant (Category 3) under GHS guidelines. Researchers must:
- Use PPE including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood or well-ventilated area to avoid inhalation of vapors.
- Avoid contact with strong acids/alkalis or oxidizing agents due to incompatibility risks.
- Store in a locked, cool, dry area away from ignition sources .
Q. How should researchers mitigate risks during synthesis involving this compound?
Key steps include:
- Pre-experiment hazard assessment using SDS data (e.g., NFPA Health 2, Flammability 2 ratings).
- Use non-sparking tools and grounding to prevent static discharge.
- Implement emergency protocols for spills (e.g., absorb with inert material) and fires (use CO₂ or dry chemical extinguishers).
- Dispose of waste via licensed hazardous waste handlers per local regulations .
Q. What analytical methods are recommended for characterizing this compound purity?
- GC-MS : To detect volatile impurities or decomposition products.
- NMR spectroscopy : For structural confirmation (e.g., distinguishing bromoethyl groups from byproducts).
- Elemental analysis : Validate molecular composition (C₄H₈Br₂O, MW 231.92).
- Monitor stability over time via periodic FT-IR to check for hydrolytic degradation .
Advanced Research Questions
Q. How can experimental design address thermal instability of this compound in crosslinking reactions?
The compound decomposes under heat, releasing toxic fumes (e.g., HBr). Mitigation strategies:
- Optimize reaction temperatures below 50°C using jacketed reactors with precise thermal control.
- Use inert atmospheres (N₂/Ar) to suppress oxidative side reactions.
- Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy to detect early decomposition .
Q. What contradictions exist in toxicological data for this compound, and how can they be resolved?
ATSDR reports highlight gaps in chronic toxicity, mutagenicity, and environmental fate data. For example:
- Acute toxicity studies classify it as harmful (H315/H318), but chronic effects (e.g., organ toxicity) remain unverified.
- Resolution : Conduct longitudinal in vivo studies (OECD 453) and in vitro assays (Ames test, micronucleus) to fill data gaps. Cross-reference with analogs like Bis(2-chloroethyl) ether (BCEE) to infer potential risks .
Q. How does this compound function in PROTAC linker synthesis, and what are key optimization challenges?
As a bifunctional alkylating agent, it facilitates covalent bonding between E3 ligase ligands and target proteins. Challenges include:
- Selectivity : Competing hydrolysis in aqueous buffers reduces yield. Use anhydrous solvents (e.g., DMF) and low-temperature conditions.
- Characterization : Confirm linker integrity via MALDI-TOF or LC-MS post-conjugation.
- Stability : Monitor shelf life under inert storage (≤ -20°C) to prevent bromine loss .
Q. What methodological approaches validate environmental persistence of this compound in soil/water systems?
- Hydrolysis studies : Measure degradation rates at varying pH (EPA 1615). Half-life increases in alkaline conditions due to bromide displacement.
- Soil adsorption : Use batch equilibrium tests (OECD 106) with organic-rich soils to assess mobility.
- Microbial degradation : Apply OECD 301B ready biodegradability tests; preliminary data suggest limited microbial breakdown .
Properties
IUPAC Name |
1-bromo-2-(2-bromoethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-1-3-7-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVXADQAHVUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063851 | |
Record name | 2-Bromoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5414-19-7 | |
Record name | 2-Bromoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5414-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(2-bromoethyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-bromoethyl) ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8025 | |
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Record name | Ethane, 1,1'-oxybis[2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-bromoethyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.095 | |
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Record name | BIS(2-BROMOETHYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTS6KN2SLA | |
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Retrosynthesis Analysis
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